molecular formula C5H5ClS B094582 3-Chloro-2-methylthiophene CAS No. 17249-83-1

3-Chloro-2-methylthiophene

Cat. No.: B094582
CAS No.: 17249-83-1
M. Wt: 132.61 g/mol
InChI Key: NUFSHDCNQRBKRK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom The presence of a chlorine atom at the third position and a methyl group at the second position makes this compound a unique derivative of thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylthiophene can be achieved through several methods. One common approach involves the chlorination of 2-methylthiophene using a chlorinating agent such as sulfuryl chloride or thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylthiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the chlorine or methyl group can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.

    Nucleophilic Substitution: Nucleophiles like amines or thiols can react with this compound in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 3-bromo-2-methylthiophene, while nucleophilic substitution with an amine can produce 3-amino-2-methylthiophene.

Scientific Research Applications

3-Chloro-2-methylthiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and as intermediates in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential, particularly in the development of new drugs.

    Industry: It is used in the production of materials such as conductive polymers and organic semiconductors, which have applications in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the derivative and its intended use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    2-Chloro-3-methylthiophene: Another chlorinated thiophene derivative with the chlorine and methyl groups in different positions.

    3-Bromo-2-methylthiophene: A brominated analog with similar chemical properties.

    2-Methylthiophene: The parent compound without the chlorine substitution.

Uniqueness: 3-Chloro-2-methylthiophene is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different electronic characteristics and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSHDCNQRBKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600337
Record name 3-Chloro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-83-1
Record name 3-Chloro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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